1-(イソインドリン-2-イル)エタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

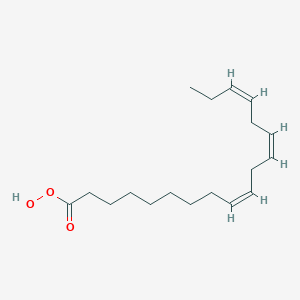

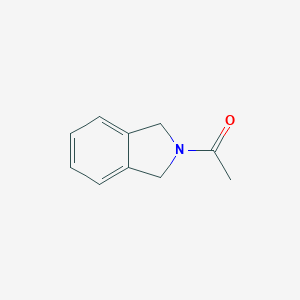

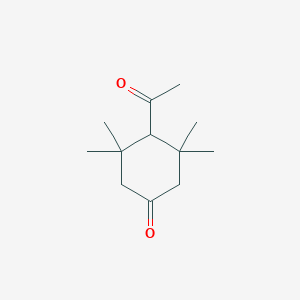

1-(1,3-Dihydroisoindol-2-yl)ethanone is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1,3-Dihydroisoindol-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Dihydroisoindol-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

イソインドリン-1-オン-3-ホスホネートの合成

この化合物は、イソインドリン-1-オン-3-ホスホネートの合成に使用されます . この合成法は、2-ホルミル安息香酸、第一級アミン、亜リン酸ジメチルを無溶媒条件下で「ワンポット」3成分反応させることを含みます .

抗菌活性

1-(イソインドリン-2-イル)エタノンを用いて合成されたイソインドリン-1-オン-3-ホスホネートは、さまざまな微生物に対して強力な抗菌活性を示しています .

抗寄生虫活性

これらの化合物は、リーシュマニア・マヨールのアマスティゴートとプロマスティゴートに対して、顕著な抗寄生虫活性を示すことも示されています .

抗癌活性

合成された化合物は、MDA-MB-231およびMCF-7ヒト細胞株に対して、強力な抗癌活性を示しました .

その他の化合物の特性評価

1-(イソインドリン-2-イル)エタノンは、1-[5-(4,5-ジメチル-1,3,2-ジオキサボロラン-2-イル)チオフェン-2-イル]エタノンなどの他の化合物の特性評価に使用されます .

免疫療法研究

この化合物は、がん治療の有望な新しい戦略である免疫療法研究で使用されています .

1-(1,3-ジオキソイソインドリン-2-イル)-3-アリールウレアアナログの合成

1-(1,3-ジオキソイソインドール-2-イル)エタノンは、1-(1,3-ジオキソイソインドリン-2-イル)-3-アリールウレアアナログの効率的な多段階合成に使用されます .

抗酸化剤

<a data-citationid="d65fc568-f40d-3e02-7956-23af669bdbf1-34-group" h="ID=SERP,5015.1" href="https://www.researchgate.net/profile/Eric-

作用機序

Target of Action

1-(Isoindolin-2-yl)ethanone, also known as 1-(1,3-Dihydroisoindol-2-yl)ethanone, is a compound that has been studied for its potential therapeutic properties. The primary targets of this compound are acetylcholine esterase (AChE) and Cyclin-dependent kinase (CDK7) . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and cognition. CDK7 is a protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

The compound interacts with its targets, leading to changes in their activity. It has been found to inhibit AChE, preventing the breakdown of acetylcholine and potentially enhancing cognitive function . In addition, it has been shown to bind with high affinity to CDK7, potentially inhibiting its activity and affecting cell cycle regulation .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which can affect various biochemical pathways related to cognition and memory . The inhibition of CDK7 can disrupt cell cycle progression, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Studies have suggested that it exhibits high binding affinity, indicating potential for good bioavailability

Result of Action

The inhibition of AChE by 1-(Isoindolin-2-yl)ethanone could potentially enhance cognitive function, making it a potential therapeutic agent for conditions like Alzheimer’s disease . Its interaction with CDK7 could lead to cell cycle arrest and apoptosis, suggesting potential anti-cancer properties .

生化学分析

Biochemical Properties

1-(Isoindolin-2-yl)ethanone plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholine esterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between 1-(Isoindolin-2-yl)ethanone and acetylcholine esterase involves binding to the active site of the enzyme, inhibiting its activity and thereby affecting neurotransmission.

Cellular Effects

The effects of 1-(Isoindolin-2-yl)ethanone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(Isoindolin-2-yl)ethanone has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . In cancer cell lines, it has demonstrated cytotoxic effects, leading to cell death through the induction of apoptosis . Moreover, 1-(Isoindolin-2-yl)ethanone impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 1-(Isoindolin-2-yl)ethanone involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, 1-(Isoindolin-2-yl)ethanone binds to the active site of acetylcholine esterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . Additionally, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream signaling events . These interactions result in changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Isoindolin-2-yl)ethanone have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Isoindolin-2-yl)ethanone is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . In in vitro studies, the long-term effects of 1-(Isoindolin-2-yl)ethanone include sustained inhibition of enzyme activity and persistent changes in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of 1-(Isoindolin-2-yl)ethanone vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, 1-(Isoindolin-2-yl)ethanone can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant adverse effects occurring beyond a certain dosage . These findings highlight the importance of careful dosage optimization in therapeutic applications of 1-(Isoindolin-2-yl)ethanone .

Metabolic Pathways

1-(Isoindolin-2-yl)ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 1-(Isoindolin-2-yl)ethanone, facilitating its conversion into more water-soluble metabolites for excretion . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of 1-(Isoindolin-2-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 1-(Isoindolin-2-yl)ethanone can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 1-(Isoindolin-2-yl)ethanone is a critical factor that determines its activity and function. This compound is known to localize within specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a crucial role in directing 1-(Isoindolin-2-yl)ethanone to these compartments . For instance, phosphorylation of 1-(Isoindolin-2-yl)ethanone can enhance its nuclear localization, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of this compound is essential for its role in modulating cellular processes and signaling pathways .

特性

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPULJIHNWKBSCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)

![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)

![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)